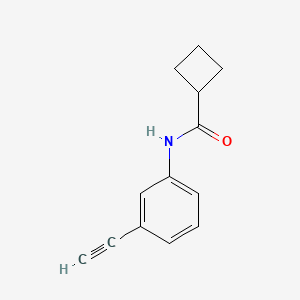

N-(3-ethynylphenyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(3-ethynylphenyl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-10-5-3-8-12(9-10)14-13(15)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLPGGPGSNVGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Cyclobutanol to Cyclobutanone

Cyclobutanone, a key intermediate, can be prepared by oxidation of cyclobutanol using alkali metal hypochlorites or alkaline earth metal hypochlorites in the presence of acids. This method offers high yields and purity without ring expansion or opening side reactions. The oxidation is typically carried out at temperatures ranging from -20 °C to +30 °C, often using sodium hypochlorite and a C1-C4 alkanoic acid as the acidic medium. The process can be conducted in situ, starting from cyclopropylcarbinol rearranged to cyclobutanol, followed by oxidation without isolating intermediates or changing solvents.

| Step | Reaction Conditions | Notes |

|---|---|---|

| Cyclopropylcarbinol rearrangement | Acidic aqueous medium (e.g., concentrated HCl), 20-120 °C reflux | Produces cyclobutanol |

| Oxidation of cyclobutanol | Sodium hypochlorite, C1-C4 alkanoic acid, -20 °C to +30 °C | High yield cyclobutanone, minimal ring opening |

Synthesis of Cyclobutanecarboxylic Acid or Acid Chloride

Cyclobutanone can be further converted to cyclobutanecarboxylic acid derivatives via oxidation or carboxylation reactions. The acid chloride can be prepared using reagents such as thionyl chloride or triphosgene, which are common in amide bond formation protocols.

Formation of N-(3-ethynylphenyl)cyclobutanecarboxamide

The amide bond formation between the cyclobutanecarboxylic acid derivative (often acid chloride) and 3-ethynylaniline is a key step. The general procedure involves:

- Activation of the cyclobutanecarboxylic acid to its acid chloride using reagents such as thionyl chloride or triphosgene.

- Reaction of the acid chloride with 3-ethynylaniline in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) under controlled temperature.

- Use of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

This method ensures high selectivity and yield of the target amide.

Representative Reaction Scheme

- Cyclobutanecarboxylic acid + Thionyl chloride → Cyclobutanecarbonyl chloride

- Cyclobutanecarbonyl chloride + 3-ethynylaniline + Base → N-(3-ethynylphenyl)cyclobutanecarboxamide

Alternative Synthetic Routes and Optimization

While the classical acid chloride-amide coupling is widely employed, alternative methods include:

- Direct coupling of cyclobutanecarboxylic acid with 3-ethynylaniline using coupling agents such as EDCI or DCC in the presence of catalytic DMAP.

- Use of palladium-catalyzed carbonylation reactions to form the amide directly from aryl halides and cyclobutanecarboxylic acid derivatives.

Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading can improve yields and purity. For example, photoredox catalysis and mechanoredox methods have been explored for related ethynyl-substituted amides, though specific data on N-(3-ethynylphenyl)cyclobutanecarboxamide is limited.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Cyclobutanone preparation | Oxidation of cyclobutanol | Sodium hypochlorite, acid, -20 to +30 °C | High yield, high purity | Avoids ring opening |

| Acid chloride formation | Reaction with thionyl chloride or triphosgene | SOCl2 or triphosgene, reflux or 60-65 °C | High yield | Common for amide synthesis |

| Amide coupling | Acid chloride + 3-ethynylaniline + base | DCM or THF, base (Et3N, pyridine) | High yield | Standard amidation |

| Alternative coupling | Direct amidation with coupling agents | EDCI/DCC, DMAP, mild conditions | Moderate to high yield | Avoids acid chloride step |

Research Findings and Practical Considerations

- The oxidation of cyclobutanol to cyclobutanone using sodium hypochlorite in acid media is a reliable and scalable method with minimal side reactions.

- Triphosgene is preferred over phosgene for acid chloride formation due to safer handling and controlled reactivity.

- Amidation reactions proceed efficiently under mild conditions, with base scavenging of HCl critical to prevent side reactions.

- Introduction of the ethynyl group on the aromatic ring is best achieved prior to amide coupling to avoid complications with sensitive alkyne functionalities.

- Purification typically involves crystallization or chromatographic techniques to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.

Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-ethynylphenyl)cyclobutanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in the treatment of glioblastoma.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.

Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. In the context of cancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity.

Comparison with Similar Compounds

Structural Features and Electronic Properties

A comparative analysis of substituents on the phenyl ring and carboxamide groups reveals key distinctions:

Key Observations:

Physicochemical Properties

Molecular weight, solubility, and logP vary significantly with substituents:

Key Observations:

- The ethynyl group increases hydrophobicity (higher logP) compared to acetyl or amino substituents.

- Thiophene-containing analogs (e.g., ) exhibit moderate solubility due to sulfur’s polarizability.

Biological Activity

N-(3-ethynylphenyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring linked to an ethynylphenyl group and an amide functional group. Its unique structure allows for specific interactions with biological macromolecules, making it a valuable tool in various research applications.

The biological activity of N-(3-ethynylphenyl)cyclobutanecarboxamide is primarily attributed to its ability to interact with molecular targets involved in cell signaling pathways. Notably, it has been investigated for its role in inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for regulating cell survival and apoptosis:

- Inhibition of Akt Activity : The compound may inhibit Akt phosphorylation, thereby affecting downstream signaling that promotes cell proliferation and survival. This inhibition can lead to increased apoptosis in cancer cells, particularly glioblastoma .

- Covalent Bond Formation : The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the modulation of their activity.

Medicinal Chemistry

N-(3-ethynylphenyl)cyclobutanecarboxamide has been studied for its potential as an anticancer agent . Research indicates that it may selectively target cancer cells while sparing normal cells, making it a promising candidate for drug development.

Biological Research

The compound serves as a tool compound for studying various biological pathways and molecular interactions. It aids in the development of probes and sensors for detecting specific biomolecules, enhancing our understanding of cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(3-ethynylphenyl)cyclobutanecarboxamide:

- In Vitro Studies : Laboratory experiments demonstrated that the compound inhibited glioblastoma cell lines with IC50 values indicating significant cytotoxicity. These findings suggest its potential as a therapeutic agent against aggressive brain tumors.

- Mechanistic Insights : Further investigations revealed that treatment with N-(3-ethynylphenyl)cyclobutanecarboxamide resulted in altered expression levels of proteins involved in apoptosis and cell cycle regulation. This supports the hypothesis that it modulates key signaling pathways critical for tumor growth .

- Comparative Studies : In comparative analyses with other anticancer agents, N-(3-ethynylphenyl)cyclobutanecarboxamide exhibited synergistic effects when combined with established chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines.

Data Table: Summary of Biological Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-ethynylphenyl)cyclobutanecarboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via coupling reactions between cyclobutanecarboxylic acid derivatives and 3-ethynylaniline. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide reagents) and optimizing solvent systems (e.g., THF or DMF) and temperature (60–100°C). For example, cyclopentanecarboxamide analogs have been synthesized with yields of 53–66% by adjusting stoichiometry and reaction time . Parallel purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity.

Q. What analytical techniques are most effective for confirming the structural integrity of N-(3-ethynylphenyl)cyclobutanecarboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions (e.g., ethynyl proton at δ ~3.0 ppm and cyclobutane ring protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry (LC-MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 240.12 for CHNO) .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between cyclobutane and phenyl rings), as seen in analogs like 3-(3-cyanophenyl)-N-phenyloxirane-2-carboxamide .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., cyclobutanecarboxamide analogs degrade above 150°C) .

- Hygroscopicity Tests : Monitor moisture uptake using dynamic vapor sorption (DVS) to recommend storage in desiccators or under inert gas .

Advanced Research Questions

Q. How does the presence of the ethynyl group influence the compound’s bioactivity and binding affinity to targets like EGFR?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with ethynyl vs. methyl/chloro substituents using kinase inhibition assays. For example, the ethynyl group in Theliatinib (HMPL-309) enhances EGFR binding by forming π-π interactions with kinase domains .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the ethynyl group and EGFR’s ATP-binding pocket (e.g., binding energy < -8.0 kcal/mol) .

Q. What in silico strategies are recommended for predicting the pharmacokinetic properties of N-(3-ethynylphenyl)cyclobutanecarboxamide?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility (LogS ~ -4.2), indicating moderate bioavailability .

- CYP450 Metabolism Screening : Use Schrödinger’s MetaSite to identify potential metabolic hotspots (e.g., oxidation of the cyclobutane ring) .

Q. How can researchers resolve discrepancies in biological activity data observed across different assays (e.g., enzymatic vs. cell-based)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.